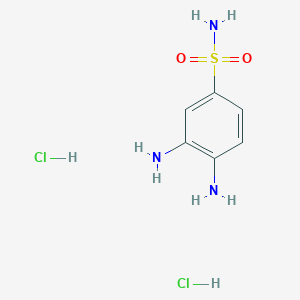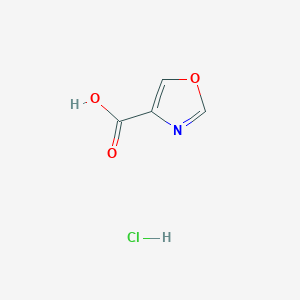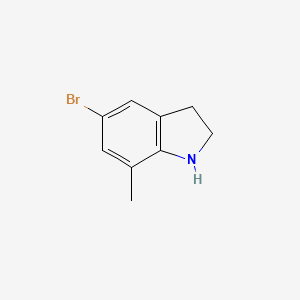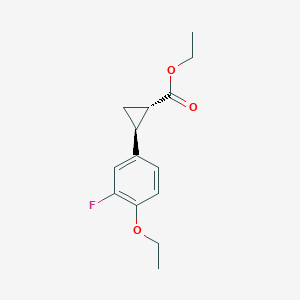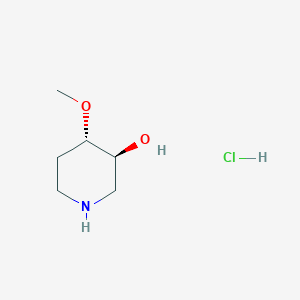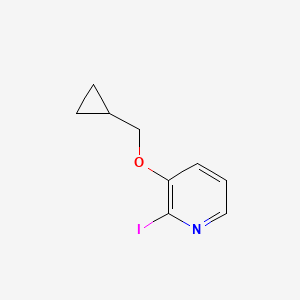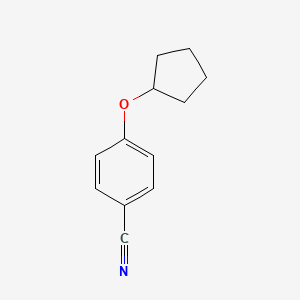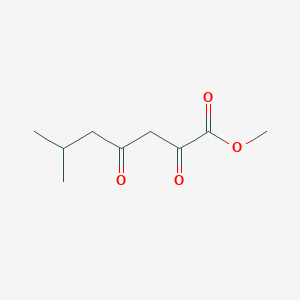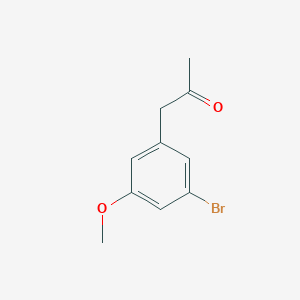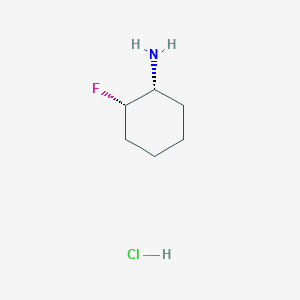
(1R,2S)-2-fluorocyclohexanamine hydrochloride
Vue d'ensemble
Description
(1R,2S)-2-fluorocyclohexanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a chiral molecule that is used as a pharmacological tool to study the function of various neurotransmitter systems in the brain.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) describes a neurokinin-1 receptor antagonist, which is a key target in treating conditions like depression and emesis. Although not directly mentioning (1R,2S)-2-fluorocyclohexanamine hydrochloride, it highlights the relevance of similar fluorinated compounds in developing effective treatments for neurological disorders (Harrison et al., 2001).
Fluorescence Probe Development : Kenmoku et al. (2007) developed a rhodamine-based fluorescence probe, demonstrating the use of fluorinated compounds in creating tools for real-time imaging of biological processes. This indicates the potential utility of fluorinated compounds, such as this compound, in biochemical research (Kenmoku et al., 2007).
Inhibition of Monoamine Oxidase : Yoshida et al. (2004) investigated the inhibitory effects of fluorinated phenylcyclopropylamines on monoamine oxidase (MAO), crucial for understanding the treatment of neurological disorders. Their research provides a context for understanding how fluorinated compounds like this compound might interact with enzymes in the brain (Yoshida et al., 2004).
Analytical Characterization in Forensics : Mestria et al. (2021) developed methods for identifying novel ketamine analogues in forensic cases. This study suggests the potential use of this compound in forensic toxicology, particularly in the analysis of new psychoactive substances (Mestria et al., 2021).
Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination : Althaus et al. (2007) discuss the use of fluorinated compounds in catalysis, which can be relevant for the synthesis of complex molecules including pharmaceuticals. This study implies the potential application of fluorinated compounds like this compound in synthetic chemistry (Althaus et al., 2007).
Neuroprotective Effects in Ischemia : Hicks et al. (2000) examined the neuroprotective effects of certain calcium channel blockers in models of cerebral ischemia. This research highlights the potential therapeutic applications of fluorinated compounds in neuroprotection and treatment of brain injuries (Hicks et al., 2000).
Mécanisme D'action
Biochemical Pathways
This pathway involves the release of norepinephrine, which binds to and activates adrenergic receptors, leading to various physiological responses .
Pharmacokinetics
Ephedrine, a structurally similar compound, is known to have a bioavailability of 85% . It has a minimal liver metabolism and an elimination half-life of 3 to 6 hours
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms can affect the stability of related compounds . Additionally, factors like pH, temperature, and the presence of other substances can influence the compound’s stability and activity.
Propriétés
IUPAC Name |
(1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



